3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide
Description
The compound 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide (CAS: 1319152-18-5) is a pyrazole-sulfonamide derivative with the molecular formula C₁₈H₂₀N₄O₃S₂ and a molecular weight of 404.51 g/mol . Its structure features a pyrazole core substituted with a methyl group at position 3, a 4-methylphenylsulfamoyl group at position 5, and a 2-phenylethyl carboxamide moiety at position 4. This dual-tail design (sulfonamide and carboxamide substituents) is characteristic of compounds investigated for apoptosis-inducing activity in cancer research .
Properties
IUPAC Name |
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)pyrazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-8-10-17(11-9-14)24-28(26,27)20-18(15(2)22-23-20)19(25)21-13-12-16-6-4-3-5-7-16/h3-11,15,18,20,22-24H,12-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYMTKVJNUFNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that the compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Properties : The sulfamoyl group is known for its anti-inflammatory effects, potentially reducing cytokine production.
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Pharmacological Effects
The pharmacological profile of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide includes:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Properties :
- The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
-
Neuroprotective Effects :
- Preliminary studies suggest that it may protect neuronal cells from damage, possibly through its antioxidant activity.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Neuroprotection in Animal Models :
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of pyrazole-sulfonamide-carboxamide derivatives. Key structural analogues include:
Key Observations :
- Substituent Diversity : The target compound’s 2-phenylethyl carboxamide group distinguishes it from analogues with bulkier aryl (e.g., 4-fluorophenyl in Compound 12) or heteroaryl (e.g., pyridylsulfamoyl in Compounds 11–13) substituents. This may enhance lipophilicity and membrane permeability compared to more polar pyridyl derivatives .
- Synthetic Efficiency : While the target compound’s yield is unspecified, analogues like Compound 11 (88% yield) and Compound 3a (98% yield) demonstrate high synthetic efficiency, likely due to optimized coupling reactions .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Key Observations :
- IR Signatures : All compounds show characteristic NH (~3300 cm⁻¹), C=O (~1690 cm⁻¹), and SO₂ (~1315 cm⁻¹) stretches, confirming sulfonamide and carboxamide functionalities .
- NMR Profiles : The target compound’s 2-phenylethyl group introduces distinct aromatic protons (δ 7.2–7.4) and methylene signals (δ 2.8–3.1), absent in pyridyl-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
